molecular formula C20H22FNO2 B5821105 2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide

2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B5821105
M. Wt: 327.4 g/mol
InChI Key: PXEMFIVXKDSANI-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide, commonly known as CFN-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of small molecules that are being developed as drugs for various diseases. CFN-001 has been found to have promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of CFN-001 is not fully understood. However, studies have shown that CFN-001 inhibits the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. CFN-001 has also been found to modulate the immune system, leading to its anti-inflammatory effects. Additionally, CFN-001 has been shown to have neuroprotective properties, which may be attributed to its ability to inhibit oxidative stress and inflammation.
Biochemical and Physiological Effects:
CFN-001 has been found to have several biochemical and physiological effects. In cancer cells, CFN-001 induces apoptosis, inhibits angiogenesis, and inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and survival. In inflammatory diseases, CFN-001 has been found to have anti-inflammatory effects by modulating the immune system. In neurological disorders, CFN-001 has been shown to have neuroprotective properties by inhibiting oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of CFN-001 is its potential use as a therapeutic agent for various diseases. CFN-001 has been found to have promising results in preclinical studies, making it a potential candidate for clinical trials. However, one of the limitations of CFN-001 is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of CFN-001 is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of CFN-001. One of the future directions is to further investigate the mechanism of action of CFN-001, which may provide insights into its therapeutic potential. Additionally, future studies should focus on the development of more efficient synthesis methods for CFN-001. Furthermore, clinical trials should be conducted to evaluate the safety and efficacy of CFN-001 in humans. Finally, future studies should investigate the potential use of CFN-001 in combination with other therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of CFN-001 involves several steps, starting with the reaction of 4-cyclohexylphenol with 2-fluoroaniline to form 2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, CFN-001. The synthesis of CFN-001 is a multistep process that requires expertise in organic chemistry.

Scientific Research Applications

CFN-001 has been extensively studied for its potential use as a therapeutic agent for various diseases. One of the most promising applications of CFN-001 is in the treatment of cancer. Studies have shown that CFN-001 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CFN-001 has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CFN-001 has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c21-18-8-4-5-9-19(18)22-20(23)14-24-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEMFIVXKDSANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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